
1-Phenoxy-3-((2-(2,6-xylidino)ethyl)amino)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenoxy-3-((2-(2,6-xylidino)ethyl)amino)-2-propanol hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a phenoxy group, a xylidino group, and a propanol backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-3-((2-(2,6-xylidino)ethyl)amino)-2-propanol hydrochloride typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Step 1: Formation of the phenoxy group through nucleophilic substitution reactions.
Step 2: Introduction of the xylidino group via amination reactions.
Step 3: Coupling of the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
1-Phenoxy-3-((2-(2,6-xylidino)ethyl)amino)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the phenoxy group to a phenol.
Substitution: Replacement of the xylidino group with other amines.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various amine derivatives.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals or pharmaceuticals.
作用机制
The mechanism of action of 1-Phenoxy-3-((2-(2,6-xylidino)ethyl)amino)-2-propanol hydrochloride involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to enzymes, receptors, or ion channels.
Pathways Involved: Modulation of signaling pathways, such as the inhibition of enzyme activity or alteration of receptor function.
相似化合物的比较
Similar Compounds
- 1-Phenoxy-3-((2-(2,6-dimethylphenyl)ethyl)amino)-2-propanol hydrochloride
- 1-Phenoxy-3-((2-(2,6-diethylphenyl)ethyl)amino)-2-propanol hydrochloride
Uniqueness
1-Phenoxy-3-((2-(2,6-xylidino)ethyl)amino)-2-propanol hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
71314-17-5 |
|---|---|
分子式 |
C19H27ClN2O2 |
分子量 |
350.9 g/mol |
IUPAC 名称 |
1-[2-(2,6-dimethylanilino)ethylamino]-3-phenoxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H26N2O2.ClH/c1-15-7-6-8-16(2)19(15)21-12-11-20-13-17(22)14-23-18-9-4-3-5-10-18;/h3-10,17,20-22H,11-14H2,1-2H3;1H |
InChI 键 |
UYQHEGUSBOZIIB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NCCNCC(COC2=CC=CC=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


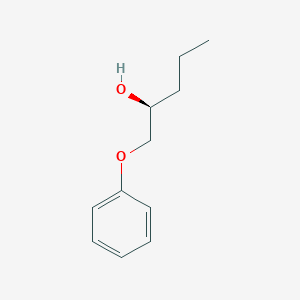
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)
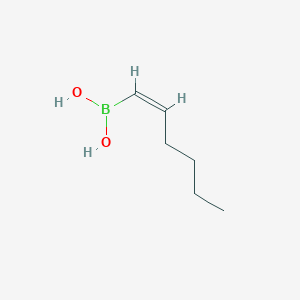
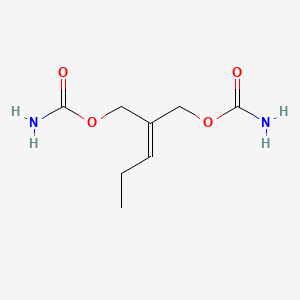
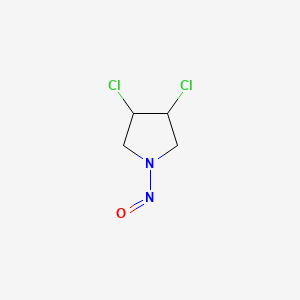
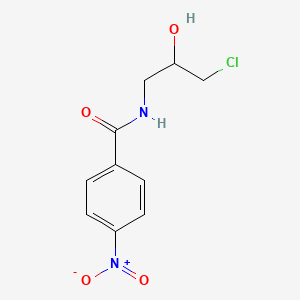
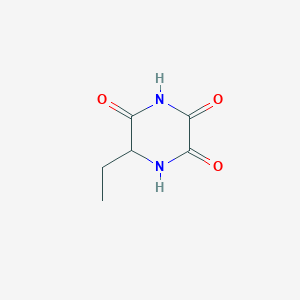
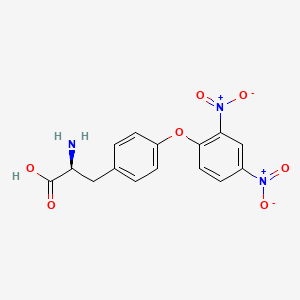
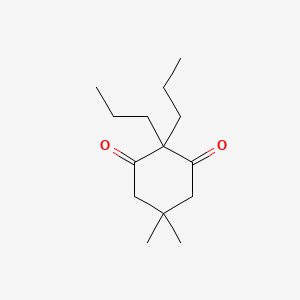
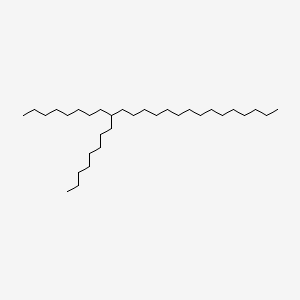
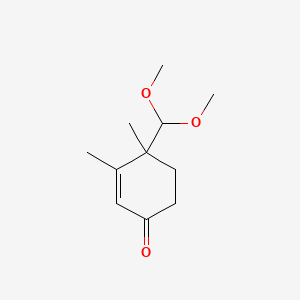
![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)

![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)
